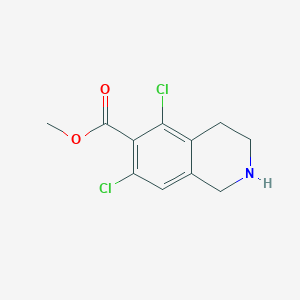

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Description

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS 851784-90-2) is a key synthetic intermediate in the production of Lifitegrast (Xiidra®), an FDA-approved drug for dry eye disease . Structurally, it features a tetrahydroisoquinoline core with two chlorine substituents at positions 5 and 7 and a methyl ester at position 4. Its primary role is as a precursor to the carboxylic acid derivative, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, which is incorporated into Lifitegrast’s acyl dipeptide structure .

Properties

Molecular Formula |

C11H11Cl2NO2 |

|---|---|

Molecular Weight |

260.11 g/mol |

IUPAC Name |

methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate |

InChI |

InChI=1S/C11H11Cl2NO2/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13/h4,14H,2-3,5H2,1H3 |

InChI Key |

NDSZAXWFFLSJIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C2CNCCC2=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the reaction of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

2.1. Benzyl Group Protection

This step involves protecting the isoquinoline core to facilitate subsequent reactions:

-

Reagent : Benzyl bromide in DMF with potassium carbonate.

-

Conditions : Stirred at 0°C for 20 hours, followed by extraction and acidification.

-

Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline .

-

Purpose : Protects the nitrogen atom to prevent side reactions during carboxylation .

2.2. Carboxyl Group Incorporation

Introduces the carboxyl group via organometallic reagents:

-

Reagents : Butyl lithium (n-BuLi), carbon dioxide (CO₂), and TMEDA in tetrahydrofuran (THF).

-

Conditions : Reaction at a controlled temperature.

-

Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

-

Mechanism : Lithium reagent deprotonates the isoquinoline, enabling CO₂ insertion to form the carboxyl group .

2.3. Debenzylation

Removes the benzyl protecting group:

-

Reagents : Palladium on carbon (Pd/C), 12N HCl, and methanol.

-

Conditions : Hydrogenation under 1 atm pressure at 50°C for 20 hours.

-

Product : 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride .

-

Final Step : Methylation of the carboxylic acid to yield the methyl ester target compound .

4.1. Benzyl Group Installation

The reaction proceeds via nucleophilic substitution:

-

Deprotonation : The isoquinoline nitrogen is deprotonated by potassium carbonate, generating a nucleophilic site.

-

Alkylation : Benzyl bromide reacts with the deprotonated isoquinoline to form a stable N-benzylated intermediate .

4.2. Organometallic Carboxylation

-

Deprotonation : n-BuLi abstracts a proton from the isoquinoline ring, forming a lithio intermediate.

-

CO₂ Insertion : Carbon dioxide reacts with the lithio species, introducing the carboxyl group at position 6 .

4.3. Hydrogenolysis of Benzyl Group

-

Catalytic Hydrogenation : Pd/C facilitates the cleavage of the C-N bond in the benzyl group under acidic conditions.

-

Result : Regenerates the primary amine and releases benzyl alcohol as a byproduct .

Critical Reaction Parameters

-

Benzyl Protection : Low temperature (0°C) minimizes side reactions.

-

Carboxylation : TMEDA enhances the reactivity of n-BuLi by chelating lithium ions.

-

Debenzylation : Acidic conditions (12N HCl) stabilize the intermediate during hydrogenation .

Comparison of Functional Group Transformations

| Functional Group | Transformation | Reagents | Outcome |

|---|---|---|---|

| Isoquinoline N | Protection → Deprotection | Benzyl bromide → Pd/C/HCl | Facilitates carboxylation → Regenerates amine core |

| C-6 Position | Carboxylation → Methylation | n-BuLi/CO₂ → Methanol | Introduces carboxyl → Converts to methyl ester |

Reaction Optimization and Challenges

-

Yield : The debenzylation step achieves >90% yield under optimized hydrogenation conditions .

-

Purity : Acidic workup during protection ensures complete salt formation and solid isolation.

-

Scalability : The use of continuous flow reactors (as noted in Source 2 for similar compounds) could improve industrial efficiency.

Scientific Research Applications

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to neurodegenerative diseases .

Comparison with Similar Compounds

Functional Group Variants: Ester vs. Carboxylic Acid

- Methyl Ester (Target Compound): Reactivity: The methyl ester group facilitates condensation reactions (e.g., with benzofuran-6-carboxylic acid) via EDCI-mediated coupling, forming intermediates critical for Lifitegrast synthesis . Hydrolysis: Hydrolysis with lithium iodide in pyridine yields the carboxylic acid derivative, albeit with slightly lower reaction efficiency (~70–80% yield) due to competing side reactions . Solubility: The ester form exhibits moderate solubility in organic solvents (e.g., THF, methanol), making it suitable for synthetic manipulations .

- Carboxylic Acid Derivative (CAS 1289646-93-0): Role in Pharmaceuticals: The carboxylic acid is directly integrated into Lifitegrast, contributing to its LFA-1/ICAM-1 antagonism . Stability: Prone to degradation under acidic conditions, forming degradants like DP1 [(S)-2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid] . Solubility: Enhanced water solubility as a hydrochloride salt, critical for formulation .

Comparison Table 1: Ester vs. Carboxylic Acid

Substituent Variations: Chloro vs. Methoxy/Sulfonyl Groups

Chloro Substituents (Target Compound) :

- Methoxy Derivatives (e.g., Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate): Electron-Donating Effects: Methoxy groups reduce electrophilicity, altering reaction pathways compared to chloro-substituted analogs . Applications: Often used in alkaloid synthesis but less common in pharmaceuticals due to reduced bioactivity .

- Sulfonyl Derivatives (e.g., 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline): Polarity: Sulfonyl groups increase polarity, improving aqueous solubility but complicating synthetic steps . Thermal Stability: Higher thermal stability compared to esters, suitable for high-temperature reactions .

Comparison Table 2: Substituent Effects

Protective Group Variations: Methyl vs. Trityl/Boc Groups

Methyl Ester (Target Compound) :

- Trityl-Protected Derivative (5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid): Bulkiness: The trityl group sterically hinders reactions, requiring harsher deprotection (e.g., strong acids) . Use Case: Niche applications in protecting amine groups during multi-step syntheses .

- Boc-Protected Derivative (2-(tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid): Stability: Boc groups offer superior stability under basic conditions, ideal for orthogonal protection strategies . Deprotection: Requires acidic conditions (e.g., HCl/dioxane) .

Comparison Table 3: Protective Group Efficiency

Degradation and Stability Profiles

- Methyl Ester: Stable under neutral conditions but hydrolyzes in acidic/basic media. No significant degradation products reported .

- Carboxylic Acid (Lifitegrast Component) : Degrades under acidic stress to DP1 and benzofuran-6-carboxylic acid, necessitating rigorous stability testing .

- Boc-Protected Intermediate: Resists hydrolysis but decomposes under strong acids, releasing CO2 and tert-butanol .

Biological Activity

Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate (CAS Number: 851784-90-2) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₁H₁₂Cl₂N O₂

- Molecular Weight : 296.5775 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Purity : 97%

1. Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. For example:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Its IC50 values were reported in the low micromolar range, indicating potent activity .

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit inflammatory pathways:

- Mechanism of Action : It is suggested that this compound may exert its anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

3. Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In animal models, it showed a reduction in seizure activity, suggesting potential use in treating epilepsy .

Study on Anticancer Activity

A study conducted by El Shehry et al. (2018) evaluated various quinoline derivatives for their anticancer potentials. This compound was among the compounds tested and showed significant inhibition of cell proliferation in vitro .

Anti-inflammatory Research

In a separate study focusing on anti-inflammatory agents, the compound was found to reduce paw edema in animal models by over 50%, indicating its effectiveness in mitigating inflammatory responses .

Summary of Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.